N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic compounds containing a benzene ring fused to a pyrazine ring, and they have garnered attention in medicinal chemistry due to their diverse biological activities. This specific compound features a sulfonamide group, which enhances its pharmacological properties.
The synthesis and characterization of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide have been documented in various scientific studies. Notably, it has been explored for its potential as a dipeptidyl peptidase-IV inhibitor and its applications in neuropharmacology and cancer research .
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be classified as:
The synthesis of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves several steps:
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide features a unique molecular structure characterized by:
The molecular formula for N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is C₈H₈N₂O₄S. The molecular weight is approximately 232.23 g/mol.
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions typical for quinoxaline derivatives:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations.
The mechanism of action for N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide primarily involves its role as a dipeptidyl peptidase-IV inhibitor. By inhibiting this enzyme:
This action is particularly beneficial in managing blood glucose levels in diabetic patients.
Studies have shown that compounds bearing the quinoxaline scaffold exhibit significant activity against dipeptidyl peptidase-IV with varying degrees of potency depending on their substituents .
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is typically characterized by:
Key chemical properties include:
Relevant analytical data can include infrared spectra showing characteristic absorption bands for NH stretching (around 3300 cm⁻¹) and carbonyl stretching (around 1680 cm⁻¹) which confirm the presence of functional groups .
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific applications:
Quinoxaline (benzopyrazine) is a privileged nitrogen-containing heterocycle formed by fusing benzene and pyrazine rings. This scaffold has been integral to drug discovery since the mid-20th century due to its structural versatility and broad bioactivity spectrum. Clinically validated quinoxaline derivatives include:
The scaffold’s planar structure enables DNA intercalation (e.g., echinomycin antibiotics), while its electron-deficient nature facilitates interactions with biological targets. Over 50 years of research has established quinoxaline as a "privileged pharmacophore" with tunable physicochemical properties through strategic substitutions at C2, C3, C6, and C7 positions [1] [8]. The tetrahydroquinoxaline variant, featuring a non-aromatic saturated ring, offers enhanced conformational flexibility and reduced planarity—key for modulating target selectivity and metabolic stability.
Table 1: Clinically Significant Quinoxaline Derivatives
Compound | Therapeutic Application | Key Structural Features |
---|---|---|
Varenicline | Smoking cessation | 3-Pyridyl at C2, azabicyclo ring |
Brimonidine | Glaucoma treatment | Imidazoline at C6 |
Echinomycin | Antibiotic (discontinued) | Bis-quinoxaline peptide macrocycle |
XK469 (NSC 697887) | Anticancer (Phase I) | Phenoxypropionic acid at C2 |
The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, featured in >150 FDA-approved drugs. Its incorporation into quinoxaline scaffolds imparts three key advantages:
Recent studies confirm sulfonamide-containing quinoxalines exhibit multitargeted actions: CA inhibition disrupts tumor pH regulation, while the quinoxaline core induces hypoxia-selective cytotoxicity (e.g., derivative 7h’s IC₅₀ = 1.3–2.1 μM vs. MCF-7 cells) [3] [4].
The N,N-dimethyl-2,3-dioxo-tetrahydroquinoxaline motif introduces strategic physicochemical and steric modifications:
Table 2: Impact of N-Substitution on Tetrahydroquinoxaline Sulfonamides
Substituent | logP | CA IX Ki (nM) | Key Interactions |
---|---|---|---|
-H (Parent) | 0.92 | 220* | Zn²⁺ coordination, Thr199 H-bond |
-CH₃ (Mono-Me) | 1.31 | 95* | Added Leu91 hydrophobic contact |
-N(CH₃)₂ (DiMe) | 1.54 | 42.2* | Enhanced Zn²⁺ affinity, buried surface |
-C₂H₅ | 1.78 | 68* | Suboptimal hydrophobic packing |
*Estimated from structural analogs in [4] [9]
Synthetic accessibility further justifies this design: Chlorosulfonation at C6 of tetrahydroquinoxaline, followed by reaction with dimethylamine, yields the target compound in two steps [5] [10]. The N,N-dimethyl group’s synergy with the 2,3-dioxo moiety creates a "dual-anchor" system: While the sulfonamide binds Zn²⁺, the dione forms H-bonds with CA active-site residues [4].
Key Derivatives and Research Directions
Table 3: Bioactive N,N-Dimethyl Tetrahydroquinoxaline Sulfonamide Derivatives
Compound | Biological Activity | Potency | Reference |
---|---|---|---|
1-Ethyl-N,N-dimethyl-2,3-dioxo-TQ-SO₂NH₂ | Carbonic anhydrase inhibition | Ki = 48 nM (CA XII)* | [5] |
N-(2,3-Dimethylquinoxalin-6-yl)-1,4-dimethyl-2,3-dioxo-TQ-SO₂NH₂ | Anticancer (mechanism under study) | IC₅₀ = 2.1 μM (MCF-7)* | [9] |
Bis-sulfonamide quinoxaline 4 | Dual α-glucosidase/α-amylase inhibition | 75% inhibition (10 μM) | [7] |
3-Trifluoromethyl derivative 7h | Hypoxia-selective cytotoxicity | IC₅₀ = 1.3 μM (Capan-1) | [4] |
*TQ-SO₂NH₂: 1,2,3,4-tetrahydroquinoxaline-6-sulfonamide; *Representative data for structural analogs
Concluding Remarks
N,N-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide exemplifies rational drug design through fusion of two bioactive pharmacophores. Its optimized properties—enhanced CA affinity via sulfonamide Zn²⁺ chelation, improved metabolic stability from N-dimethylation, and tunable lipophilicity—position it as a versatile template for anticancer, antimicrobial, and enzyme-targeted agents. Ongoing research focuses on structural diversification at C2/C3 and development of asymmetric synthetic routes to access chiral analogs [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7